Cyclophosphamide-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-chloroethyl)-4,4,6,6-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i4D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSMOCZEIVJLDB-CTVJKLEYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNP(=O)(OC1)N(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(OP(=O)(N1)N(CCCl)CCCl)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975130 |

Source

|

| Record name | 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59720-10-4 |

Source

|

| Record name | 4,4-6,6-D4-Cyclophosphamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059720104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Bis(2-chloroethyl)amino](4,4,6,6-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unseen Anchor: A Technical Guide to Cyclophosphamide-d4 in Quantitative Bioanalysis

Introduction: The Challenge of Quantifying a Prodrug

Cyclophosphamide (CP) is a cornerstone of chemotherapy and immunosuppressive therapy, utilized in treating a wide array of cancers, including lymphomas and breast cancer, as well as autoimmune diseases.[1][2][3] It is a prodrug, meaning it is administered in an inactive form and requires metabolic activation within the body to exert its therapeutic effect.[4][5] This activation is a complex, multi-step process primarily occurring in the liver, mediated by cytochrome P450 (CYP) enzymes.[6][7][8] The initial and critical step is the conversion of CP to 4-hydroxycyclophosphamide (4-OHCP), which then exists in equilibrium with its tautomer, aldophosphamide.[6][9] Aldophosphamide subsequently decomposes into the two key effector molecules: the potent alkylating agent phosphoramide mustard, responsible for the drug's cytotoxic effects, and acrolein, a metabolite associated with toxic side effects like hemorrhagic cystitis.[10][11]

The intricate metabolic pathway and the inherent instability of key metabolites like 4-OHCP present significant challenges for researchers and clinicians seeking to understand its pharmacokinetics (PK) and pharmacodynamics (PD).[4][5] Accurate quantification of cyclophosphamide in biological matrices such as plasma or blood is paramount for therapeutic drug monitoring (TDM), dose optimization, and pharmacokinetic studies that underpin drug development and personalized medicine. This is where the stable isotope-labeled analog, Cyclophosphamide-d4 , becomes an indispensable tool.

This technical guide provides an in-depth exploration of this compound, elucidating its fundamental role and primary application as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the core principles that make it the gold standard for this application, provide a detailed, field-proven experimental protocol, and contextualize its use within the broader landscape of drug metabolism and bioanalytical science.

Core Principles: Why this compound is the Gold Standard Internal Standard

In the world of quantitative LC-MS/MS, an internal standard (IS) is a compound of known concentration added to every sample—calibrators, quality controls (QCs), and unknown study samples—prior to any sample processing.[1][11] Its purpose is to correct for variability that can occur at any stage of the analytical workflow, from sample extraction to instrumental analysis. The ideal IS behaves identically to the analyte of interest (in this case, Cyclophosphamide) throughout the entire process.

This compound (N,N-Bis(2-chloroethyl)tetrahydro-4,5-d2-2H-1,3,2-oxazaphosphorin-2-amine 2-Oxide) is the deuterated isotopologue of Cyclophosphamide.[12][13] This means it is chemically identical to the parent drug, with the sole difference being the replacement of four hydrogen atoms with their heavier isotope, deuterium.[14] This subtle change in mass is the key to its utility, while its identical chemical structure ensures it fulfills the criteria of an ideal IS.

The primary use of this compound is to enable a highly accurate and precise quantification technique known as Isotope Dilution Mass Spectrometry (IDMS) .[15][16][17] The core tenets of this approach are:

-

Co-elution and Identical Physicochemical Properties: Because this compound has the same chemical structure as Cyclophosphamide, it exhibits virtually identical behavior during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and chromatographic separation.[13][14] This ensures that any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard.

-

Correction for Matrix Effects: Biological samples like plasma are incredibly complex. Co-extracted endogenous components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect."[14][15][18] This can lead to ion suppression (decreased signal) or enhancement (increased signal), causing significant inaccuracies in quantification. Since this compound co-elutes and shares the same chemical properties, it experiences the same matrix effects as the unlabeled drug.[12][18] By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized, leading to a much more accurate and reliable result.[14]

-

Distinguishable by Mass: Despite their chemical similarity, the mass spectrometer can easily differentiate between Cyclophosphamide (molar mass ~261.08 g/mol ) and this compound (molar mass ~265.11 g/mol ) due to the mass difference imparted by the four deuterium atoms.[1][12] This allows for their simultaneous detection and the calculation of the critical response ratio.

The U.S. Food and Drug Administration (FDA) recognizes the value of stable isotope-labeled internal standards, recommending their use in bioanalytical method validation to ensure data integrity for regulatory submissions.[1][6][19]

Visualizing the Scientific Framework

To better understand the context of this compound's application, two key processes must be visualized: the metabolic pathway it helps to study and the analytical workflow where it plays a critical role.

The Metabolic Activation of Cyclophosphamide

The following diagram illustrates the hepatic biotransformation of Cyclophosphamide into its active and inactive metabolites. Understanding this pathway is crucial as it highlights the importance of accurately measuring the parent drug to correlate its levels with the formation of the therapeutically active phosphoramide mustard.

Caption: Metabolic activation of Cyclophosphamide in the liver.

The Bioanalytical Workflow with this compound

The diagram below outlines the logical flow of a typical quantitative bioanalysis experiment, highlighting the precise point at which the this compound internal standard is introduced to ensure it tracks the analyte throughout the entire process.

Caption: Bioanalytical workflow incorporating this compound.

Field-Proven Protocol: Quantitative Analysis of Cyclophosphamide in Human Plasma

This section details a robust and validated UPLC-MS/MS method for the quantification of Cyclophosphamide in human plasma. This protocol is a synthesis of methodologies reported in peer-reviewed literature and aligns with FDA guidelines for bioanalytical method validation.[8][10][20][21][22]

Materials and Reagents

-

Cyclophosphamide analytical standard (≥98% purity)

-

This compound (≥98% purity, ≥99% deuterated forms)[13]

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Preparation of Standards and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Cyclophosphamide and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Cyclophosphamide stock solution in 50:50 methanol/water to create working solutions for calibration curve standards. Prepare a separate working solution for the this compound internal standard (e.g., 1 µg/mL).[10]

-

Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate Cyclophosphamide working solutions to create a calibration curve. A typical range is 5 ng/mL to 60,000 ng/mL.[10][21]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation: Protein Precipitation (PPT)

-

Rationale: Protein precipitation is a simple, fast, and effective method for removing the majority of high-abundance proteins from plasma, which can interfere with analysis and foul the LC-MS system. Acetonitrile is a common and effective solvent for this purpose.[23][24]

-

Step-by-Step Protocol:

-

Aliquot 100 µL of each sample (CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (e.g., 1 µg/mL) to every tube.[10]

-

Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).

-

Vortex vigorously for 30-60 seconds to ensure complete denaturation and precipitation of proteins.[17][24]

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[24]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-50°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water/Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and centrifuge one final time to pellet any remaining particulates before injection into the UPLC-MS/MS system.

-

UPLC-MS/MS Instrumental Analysis

The following parameters serve as a validated starting point and should be optimized for the specific instrument in use.

| Parameter Category | Parameter | Typical Condition | Reference |

| UPLC System | Column | Waters Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) | [9][10] |

| Mobile Phase A | 0.1% Formic Acid in Water | ||

| Mobile Phase B | Acetonitrile | ||

| Flow Rate | 0.2 - 0.4 mL/min | [20] | |

| Gradient | A time-programmed gradient from low to high organic (B) percentage | [20] | |

| Column Temp. | 40 - 50 °C | [9] | |

| Injection Vol. | 5 - 15 µL | [10] | |

| Mass Spectrometer | Ionization Mode | Electrospray Ionization Positive (ESI+) | [10] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | ||

| MRM Transition: CP | Q1: m/z 261.0 -> Q3: m/z 140.1 | [8] | |

| MRM Transition: CP-d4 | Q1: m/z 265.1 -> Q3: m/z (Varies, e.g., 225.1 or other stable fragment) | [8][10] | |

| Collision Energy | Optimized for each transition (e.g., 20-30 eV) | ||

| Source Temp. | 450 - 500 °C |

Note on CP-d4 Transition: The specific product ion (Q3) for this compound may vary depending on the position of the deuterium labels. The transition provided is an example; refer to the certificate of analysis for the specific standard used or determine empirically.

Data Analysis and Validation

-

Quantification: The concentration of Cyclophosphamide in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (AreaCP / AreaCP-d4). This ratio is then plotted against the nominal concentrations of the calibration standards. A linear regression with appropriate weighting (e.g., 1/x²) is used to generate a calibration curve, from which the concentrations of the QC and unknown samples are interpolated.

-

Method Validation: The entire method must be validated according to regulatory guidelines from bodies like the FDA or EMA.[1][22] This involves rigorously assessing parameters such as selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and the stability of the analyte in the biological matrix under various storage conditions.

Conclusion: Ensuring Trustworthiness in Therapeutic Research

This compound is more than just a reagent; it is a critical enabler of high-quality, reliable bioanalytical data in both preclinical and clinical research. Its role as a stable isotope-labeled internal standard allows researchers to employ the powerful technique of isotope dilution mass spectrometry, effectively mitigating the myriad of variables that can compromise the accuracy of quantifying Cyclophosphamide in complex biological matrices. By compensating for extraction inefficiencies and, most importantly, unpredictable matrix effects, this compound ensures that the data generated is a true reflection of the drug's concentration in the body. This trustworthiness is the bedrock upon which sound pharmacokinetic modeling, therapeutic drug monitoring, and ultimately, the safe and effective use of this vital medication are built. The protocols and principles outlined in this guide provide a comprehensive framework for the successful implementation of this compound in any research or drug development setting.

References

-

U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]

-

Harahap, Y., Steven, & Suryadi, H. (2022). Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. Frontiers in Chemistry. [Link]

-

Ekhart, C., Gebretensae, A., Rosing, H., Rodenhuis, S., Beijnen, J. H., & Huitema, A. D. (2007). Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B, 854(1-2), 345-349. [Link]

-

Peter, G., & Norpoth, K. (2020). The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. Molecules, 25(19), 4467. [Link]

-

Small Molecule Pathway Database. (n.d.). Cyclophosphamide Metabolism Pathway. SMPDB. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Cyclophosphamide?[Link]

-

de Jonge, M. E., Huitema, A. D., Rodenhuis, S., & Beijnen, J. H. (2005). Clinical pharmacokinetics of cyclophosphamide. Clinical pharmacokinetics, 44(11), 1135-1164. [Link]

-

Gone, V., Pasupuleti, B., Heeralal, B., Pathakala, N., & Boggula, N. (2021). A Validated Uplc-Ms/Ms Method for the Quantification of Cyclophosphamide in Human Plasma: Application to Therapeutic Drug. Annals of R.S.C.B., 25(6), 15063-15080. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

ResearchGate. (n.d.). The metabolic pathway of cyclophosphamide. [Link]

-

Hasanah, Y. I. F., Harahap, Y., & Suryadi, H. (2021). Development and validation method of cyclophosphamide and 4-hydroxycyclophosphamide with 4-hydroxythis compound as internal standard in dried blood spots using uplc-ms/ms. Universitas Indonesia. [Link]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

-

Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]

-

Roy, V., Odish, O., & La-Beck, N. M. (2012). Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS). Journal of chromatographic science, 50(9), 799–807. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

B'Hymer, C. (1999). Analysis of cyclophosphamide and five metabolites from human plasma using liquid chromatography-mass spectrometry and gas chromatography-nitrogen-phosphorus detection. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 287-298. [Link]

-

Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Britannica. (2025). Isotope dilution. [Link]

-

Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

-

Royal Society of Chemistry. (n.d.). Efficient and divergent synthesis of cyclophosphamide analogues from 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans. [Link]

-

Burton, J. H., et al. (2017). Pharmacokinetics of cyclophosphamide and 4-hydroxycyclophosphamide in cats after oral, intravenous, and intraperitoneal administration of cyclophosphamide. American journal of veterinary research, 78(7), 862–866. [Link]

-

Art-Yal, H. T., et al. (2020). Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells. Applied microbiology and biotechnology, 104(16), 6965–6977. [Link]

-

PubMed. (2022). Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. [Link]

-

PubMed. (2017). Pharmacokinetics of cyclophosphamide and 4-hydroxycyclophosphamide in cats after oral, intravenous, and intraperitoneal administration of cyclophosphamide. [Link]

-

Gopinath, S., et al. (2016). A validated simultaneous UPLC-MS/MS method for determination of five anticancer drugs in human plasma and its application in clinical pharmacokinetic study. World Journal of Pharmaceutical Research, 5(10), 746-762. [Link]

-

Sottani, C., et al. (2005). Liquid-liquid extraction procedure for trace determination of cyclophosphamide in human urine by high-performance liquid chromatography tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 829(1-2), 125–129. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclophosphamide. PubChem Compound Database. [Link]

-

ResearchGate. (n.d.). Protein Precipitation Procedures. [Link]

- Google Patents. (n.d.). CN109535201B - Synthesis method of cyclophosphamide.

-

T. M. Moore, et al. (2014). Cyclophosphamide and 4-hydroxycyclophosphamide pharmacokinetics in patients with glomerulonephritis secondary to lupus and small vessel vasculitis. British journal of clinical pharmacology, 78(2), 361–369. [Link]

-

Metabolomics Workbench. (n.d.). Methods Plasma Sample Preparation A modified liquid-liquid extraction protocol. [Link]

-

Honkoop, A. H., et al. (1998). HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF THE STABILIZED CYCLOPHOSPHAMIDE METABOLITE 4-HYDROXYCYCLOPHOSPHAMIDE IN PLASMA AND RED BLOOD CELLS. Journal of Liquid Chromatography & Related Technologies, 21(16), 2531-2546. [Link]

-

Fleming, R. A. (1997). Clinical pharmacokinetics of cyclophosphamide. Clinical pharmacokinetics, 32(3), 180-194. [Link]

-

de Jonge, M. E., et al. (2005). Clinical pharmacokinetics of cyclophosphamide. Clinical pharmacokinetics, 44(11), 1135-64. [Link]

-

Cancer Research UK. (n.d.). Cyclophosphamide. [Link]

-

Macmillan Cancer Support. (n.d.). Cyclophosphamide. [Link]

-

ResearchGate. (n.d.). (PDF) Clinical Pharmacokinetics of Cyclophosphamide. [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]

- 5. Analysis of cyclophosphamide and five metabolites from human plasma using liquid chromatography-mass spectrometry and gas chromatography-nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholar.ui.ac.id [scholar.ui.ac.id]

- 7. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]

- 8. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 10. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. | Semantic Scholar [semanticscholar.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 16. myadlm.org [myadlm.org]

- 17. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. annalsofrscb.ro [annalsofrscb.ro]

- 20. researchgate.net [researchgate.net]

- 21. Technical Tip: Protein Precipitation [phenomenex.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Simultaneous Determination of Cyclophosphamide and Carboxyethylphosphoramide Mustard in Human Plasma Using Online Extraction and Electrospray Tandem Mass Spectrometry (HTLC-ESI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclophosphamide-d4: Structure, Properties, and Application in Bioanalytical Methods

This guide provides a comprehensive technical overview of Cyclophosphamide-d4, a deuterated isotopologue of the widely used antineoplastic and immunosuppressive agent, cyclophosphamide. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles of this compound, its critical role in enhancing the precision of bioanalytical assays, and the underlying rationale for its application in pharmacokinetic studies. We will explore its chemical structure, physicochemical properties, and provide a detailed, field-proven protocol for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction: The Imperative for Stable Isotope-Labeled Internal Standards in Bioanalysis

In the realm of quantitative bioanalysis, achieving accuracy and precision is paramount. The inherent variability in sample preparation, instrument response, and matrix effects can significantly compromise the integrity of analytical data.[1] Stable isotope-labeled (SIL) internal standards are now widely recognized as the "gold standard" for mitigating these variabilities, particularly in LC-MS-based assays.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly advocate for their use.[2] By incorporating a SIL internal standard, such as this compound, which is chemically identical to the analyte but has a different mass, we can effectively normalize for variations throughout the analytical workflow.[1][3] This guide will specifically focus on this compound, elucidating its properties and demonstrating its application.

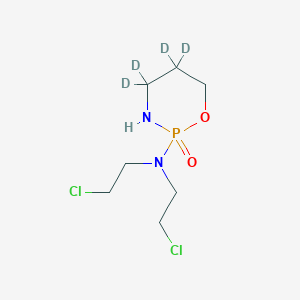

This compound: Chemical Identity and Physicochemical Properties

This compound is a synthetic derivative of cyclophosphamide where four hydrogen atoms have been replaced by deuterium atoms.[4][5] This isotopic substitution is strategically placed on the oxazaphosphorine ring, a location that is not typically involved in the metabolic activation of the parent drug.[4]

Chemical Structure

The systematic IUPAC name for this compound is N,N-bis(2-chloroethyl)tetrahydro-4,5-d2-2H-1,3,2-oxazaphosphorin-4,5-d2-2-amine 2-oxide.[4] The deuterium labeling on the C4 and C5 positions of the ring provides a stable mass shift without significantly altering the physicochemical properties of the molecule.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are nearly identical to those of the unlabeled cyclophosphamide, which is a critical attribute for an effective internal standard.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₂P | [4][5] |

| Molecular Weight | 265.11 g/mol | [5][6] |

| CAS Number | 173547-45-0 | [4][5] |

| Appearance | Solid | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4][7] |

| Purity (Deuterated forms) | ≥98-99% (d₁-d₄) | [4][5] |

The Role of this compound in Pharmacokinetic Studies

Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2B6, CYP2C9, and CYP3A4, to exert its therapeutic effects.[8][9] This activation pathway leads to the formation of the active metabolite, 4-hydroxycyclophosphamide, which is in equilibrium with its tautomer, aldophosphamide.[8] Aldophosphamide then spontaneously decomposes to produce the ultimate alkylating agent, phosphoramide mustard, and the urotoxic metabolite, acrolein.[8][9]

Caption: Simplified metabolic activation pathway of cyclophosphamide and the role of this compound.

Given the complex metabolism and the narrow therapeutic window of cyclophosphamide, therapeutic drug monitoring (TDM) is crucial for optimizing efficacy and minimizing toxicity.[10] This is where this compound plays a vital role. By serving as an internal standard in quantitative assays, it enables the precise and accurate measurement of cyclophosphamide concentrations in biological matrices such as plasma, blood, or urine.[4][11]

Experimental Protocol: Quantification of Cyclophosphamide in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed, step-by-step protocol for the quantification of cyclophosphamide in human plasma. This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.

Materials and Reagents

-

Cyclophosphamide analytical standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve cyclophosphamide and this compound in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the cyclophosphamide stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 methanol:water.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to ensure separation from endogenous interferences.

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Cyclophosphamide: m/z 261.0 > 140.1

-

This compound: m/z 265.1 > 140.1

-

Data Analysis and Validation

The concentration of cyclophosphamide in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve. The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability.[2]

Caption: Experimental workflow for the quantification of cyclophosphamide using this compound.

Conclusion: The Indispensable Role of this compound

This compound is an essential tool for researchers and clinicians working with cyclophosphamide. Its use as an internal standard significantly enhances the reliability and robustness of bioanalytical methods, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and ultimately, for optimizing patient outcomes.[1][3] The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of this compound in a research or clinical setting.

References

-

Clinical pharmacokinetics of cyclophosphamide. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved January 12, 2026, from [Link]

-

Cyclophosphamide Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved January 12, 2026, from [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). PubMed. Retrieved January 12, 2026, from [Link]

-

Clinical pharmacokinetics of cyclophosphamide. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Cyclophosphamide metabolic pathways. (2015). Figshare. Retrieved January 12, 2026, from [Link]

-

PHARMACOLOGY OF Cyclophosphamide (Cytoxan) ; Overview, Pharmacokinetics, Mechanism of action, Uses,. (2024, November 30). YouTube. Retrieved January 12, 2026, from [Link]

-

The analysis of cyclophosphamide and its metabolites. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Pharmacokinetics and Pharmacogenetics of Cyclophosphamide in a Neonate and Infant Childhood Cancer Patient Population. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Metabolism of cyclophosphamide. The activation pathway requires... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Pharmacokinetics of cyclophosphamide and its metabolites in paediatric patients receiving high-dose myeloablative therapy. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Cyclophosphamide Metabolism Pathway. (n.d.). SMPDB. Retrieved January 12, 2026, from [Link]

-

Cyclophosphamide Metabolism Pathway. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

The analysis of cyclophosphamide and its metabolites. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. (2022). Frontiers. Retrieved January 12, 2026, from [Link]

-

This compound | C7H15Cl2N2O2P | CID 3035226. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio. Retrieved January 12, 2026, from [Link]

-

Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. (2022). PubMed. Retrieved January 12, 2026, from [Link]

-

Representative UPLC–MS/MS chromatograms of cyclophosphamide,... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C7H15Cl2N2O2P | CID 3035226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS 173547-45-0 | Cayman Chemical | Biomol.com [biomol.com]

- 8. ClinPGx [clinpgx.org]

- 9. Item - Cyclophosphamide metabolic pathways. - Public Library of Science - Figshare [plos.figshare.com]

- 10. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Synthesis and Purification of Cyclophosphamide-d4 for Laboratory Use

Introduction

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Cyclophosphamide-d4, a deuterated analog of the widely used antineoplastic and immunosuppressant drug, cyclophosphamide. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism who require a reliable source of isotopically labeled cyclophosphamide for their studies.

Overview of Cyclophosphamide: Mechanism of Action and Therapeutic Use

Cyclophosphamide is a nitrogen mustard alkylating agent that is bioactivated in the liver by cytochrome P450 enzymes to its active metabolites, phosphoramide mustard and acrolein.[1] Phosphoramide mustard is responsible for the drug's therapeutic effects, forming covalent cross-links with DNA, which ultimately leads to the inhibition of DNA replication and cell death.[1] It is used in the treatment of various cancers, including lymphomas and breast cancer, as well as autoimmune diseases.[1]

Introduction to Stable Isotope Labeling and Deuterated Compounds

Stable isotope labeling involves the incorporation of a "heavy" non-radioactive isotope, such as deuterium (²H or D), into a molecule. This substitution has a minimal impact on the molecule's chemical properties but results in a significant mass difference that can be readily detected by mass spectrometry. Deuteration can also influence the rate of metabolic processes, a phenomenon known as the kinetic isotope effect, providing valuable insights into drug metabolism.[2]

Significance and Applications of this compound in Research

This compound is a crucial tool in pharmaceutical research, primarily utilized in two key areas:

-

Internal Standard in Quantitative Analysis: Due to its chemical similarity to the unlabeled drug and its distinct mass, this compound is an ideal internal standard for quantitative analysis of cyclophosphamide and its metabolites in biological matrices by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2]

-

Metabolic and Pharmacokinetic Studies: The deuterium label allows for the precise tracking of cyclophosphamide and its metabolites in vivo, aiding in the elucidation of metabolic pathways and pharmacokinetic profiles.[3]

Synthetic Strategies for this compound

The synthesis of this compound involves the incorporation of four deuterium atoms into the oxazaphosphorine ring. The following section outlines a plausible synthetic approach based on established chemical principles and published literature.[3]

Retrosynthetic Analysis and Key Deuterated Starting Materials

A logical retrosynthetic approach to this compound points to the use of a deuterated 3-aminopropanol derivative as a key building block. The deuterium atoms are strategically placed on the carbon atoms that form part of the heterocyclic ring.

Detailed Synthetic Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the synthesis of the deuterated amino alcohol, followed by cyclization with a phosphorodiamidic chloride.

Step 1: Synthesis of 3-Amino-1-propanol-d4

The synthesis of the deuterated amino alcohol can be accomplished through the reduction of a suitable nitrile or ester precursor using a deuterium source like lithium aluminum deuteride (LiAlD4).[4]

Step 2: Synthesis of N,N-bis(2-chloroethyl)phosphorodiamidic dichloride

This intermediate is prepared by reacting phosphorus oxychloride with bis(2-chloroethyl)amine.[5]

Step 3: Synthesis of this compound

The final step involves the reaction of the deuterated 3-amino-1-propanol with N,N-bis(2-chloroethyl)phosphorodiamidic dichloride in the presence of a base to facilitate the cyclization.[3][5]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

3-Amino-1-propanol-d4 (synthesized separately)

-

N,N-bis(2-chloroethyl)phosphorodiamidic dichloride

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-amino-1-propanol-d4 in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of N,N-bis(2-chloroethyl)phosphorodiamidic dichloride in anhydrous DCM to the reaction mixture via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Mechanistic Insights and Isotopic Labeling Considerations

The key to this synthesis is the use of a pre-labeled starting material, 3-amino-1-propanol-d4, to ensure the specific incorporation of deuterium into the desired positions of the final molecule. The choice of a non-protic solvent like DCM is crucial to prevent any unwanted H/D exchange.

Safety Precautions for Handling Reagents and Intermediates

Cyclophosphamide and its precursors are cytotoxic and should be handled with extreme caution in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. All waste materials should be disposed of according to institutional guidelines for hazardous chemical waste.

Purification of this compound

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and any potential impurities.

Overview of Purification Challenges

The primary challenge in the purification of this compound is to achieve high chemical and isotopic purity. The purification method should be efficient in removing structurally similar impurities.

Protocol 1: Column Chromatography

Column chromatography is an effective method for the purification of this compound.

Experimental Protocol: Column Chromatography Purification

-

Materials:

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

-

Protocol 2: Recrystallization

Recrystallization is another effective method for obtaining highly pure this compound.

Experimental Protocol: Recrystallization

-

Materials:

-

Acetone

-

Water

-

-

Procedure:

-

Dissolve the partially purified this compound in a minimal amount of warm acetone.[5]

-

Slowly add water dropwise until the solution becomes slightly turbid.

-

Warm the solution gently to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold acetone/water mixture, and dry them under vacuum.

-

Analytical Characterization and Quality Control

The purity, identity, and isotopic enrichment of the synthesized this compound must be rigorously confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the final product.

HPLC Protocol for Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile in water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of this compound.

MS Protocol for Molecular Weight and Isotopic Enrichment

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound (m/z = 265.1). The isotopic distribution of this peak will confirm the incorporation of four deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

NMR Protocol for Structural Elucidation

-

¹H NMR: The proton NMR spectrum will show the absence of signals corresponding to the protons at the deuterated positions.

-

¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms, with those bonded to deuterium appearing as multiplets due to C-D coupling.

-

³¹P NMR: The phosphorus NMR spectrum will show a single peak, confirming the presence of the phosphate group.

Data Summary and Interpretation

| Parameter | Expected Value |

| Molecular Formula | C₇H₁₁D₄Cl₂N₂O₂P |

| Molecular Weight | 265.11 g/mol |

| Appearance | White crystalline solid |

| Purity (HPLC) | >98% |

| Isotopic Enrichment (MS) | >98% D₄ |

Storage and Handling of this compound

Recommended Storage Conditions

This compound should be stored in a tightly sealed container at -20°C to prevent degradation.[2] It is sensitive to moisture and light.[1]

Stability Considerations

The stability of this compound is similar to that of the unlabeled compound. It is relatively stable in solid form but can degrade in solution, especially at elevated temperatures and non-neutral pH.[1]

Safe Handling and Disposal

As a cytotoxic compound, all handling of this compound should be performed in a designated area with appropriate engineering controls. Disposal should follow institutional guidelines for cytotoxic waste.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. By following the outlined protocols and safety precautions, researchers can confidently prepare high-quality deuterated cyclophosphamide for use as an internal standard and a tool for metabolic research, thereby advancing our understanding of this important therapeutic agent.

References

-

Griggs, L. J., & Jarman, M. (1975). Synthesis of Deuterium-Labeled Analogs of Cyclophosphamide and Its Metabolites. Journal of Medicinal Chemistry, 18(11), 1102–1106. [Link]

-

Eahp Sh2022. (n.d.). (R,S)-4-Hydroxy this compound Preparation Kit. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of deuterium-labeled analogs of cyclophosphamide and its metabolites. Journal of Medicinal Chemistry. Retrieved from [Link]

- Srivastava, N., et al. (2023). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy.

-

ResearchGate. (n.d.). Labeled oxazaphosphorines for applications in MS studies. Synthesis of deuterium labeled cyclophosphamides and ifosfamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystallization of Cyclophosphamide Monohydrate During Lyophilization. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Efficient and divergent synthesis of cyclophosphamide analogues from 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans. Chemical Communications. [Link]

- Google Patents. (n.d.). CN109535201B - Synthesis method of cyclophosphamide.

-

National Center for Biotechnology Information. (n.d.). Cyclophosphamide. PubChem Compound Database. Retrieved from [Link]

-

PubMed. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta. [Link]

-

PubMed. (2019). Crystallization of Cyclophosphamide Monohydrate During Lyophilization. Journal of Pharmaceutical Sciences. [Link]

-

PubMed. (1994). The determination of cyclophosphamide and its metabolites in blood plasma as stable trifluoroacetyl derivatives by electron capture chemical ionization gas chromatography/mass spectrometry. Biological Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). Chromatogram of cyclophosphamide and degradation products under different stress conditions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The analysis of cyclophosphamide and its metabolites. Retrieved from [Link]

- Google Patents. (n.d.). WO2017207719A1 - Cyclophosphamide composition and method for preparation thereof.

- Google Patents. (n.d.). US10849916B2 - Stable liquid formulations of cyclophosphamide and its impurities.

Visualization

Caption: Synthetic and purification workflow for this compound.

Sources

A Technical Guide to the Mechanism of Cyclophosphamide-d4 as an Internal Standard in Mass Spectrometry

Preamble: The Pursuit of Analytical Certainty

In the landscape of quantitative bioanalysis, particularly in drug development and clinical pharmacology, the objective is not merely to detect a compound but to measure its concentration with unimpeachable accuracy and precision. Liquid chromatography-mass spectrometry (LC-MS) stands as the preeminent technology for this task due to its sensitivity and selectivity. However, its performance is susceptible to variability from numerous sources, including sample preparation, chromatographic behavior, and, most notably, ionization efficiency in the mass spectrometer.[1] To achieve reliable and reproducible quantification, these variables must be controlled. This guide provides an in-depth exploration of the "gold standard" solution: the use of a stable isotope-labeled (SIL) internal standard, specifically focusing on the mechanism and application of cyclophosphamide-d4 for the quantification of the anticancer agent cyclophosphamide.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The effectiveness of this compound is rooted in the principle of isotope dilution mass spectrometry (IDMS).[2] The core concept is to introduce a known quantity of an isotopically distinct version of the analyte (the internal standard) into every sample, calibrator, and quality control (QC) at the very beginning of the analytical workflow.[3] This "isotopic twin" acts as a perfect surrogate for the analyte of interest.[2] Because the SIL internal standard is chemically and physically almost identical to the analyte, it experiences the same losses during sample extraction, the same variations in injection volume, and—most critically—the same degree of ion suppression or enhancement in the mass spectrometer's source.[2][4][5]

The mass spectrometer differentiates the analyte from the internal standard based on their mass-to-charge (m/z) difference. By measuring the ratio of the analyte's signal to the internal standard's signal, we obtain a value that is independent of these variations. This ratio remains constant and directly proportional to the analyte's concentration, forming the basis of a robust and reliable quantification method.[2]

Cyclophosphamide and its Deuterated Analog: A Comparative Overview

Cyclophosphamide (CP) is a widely used nitrogen mustard alkylating agent and a cornerstone of many chemotherapy regimens.[6][7] It is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver.[7][8] Accurate measurement of its concentration in biological matrices like plasma and urine is critical for pharmacokinetic studies and therapeutic drug monitoring.

This compound (CP-d4) is its deuterated analog, where four hydrogen atoms on the oxazaphosphorine ring have been replaced with deuterium atoms.[7][9] This specific placement on the C4 and C6 positions of the ring ensures the deuterium labels are on non-exchangeable sites, preventing H/D exchange under typical experimental conditions.[3]

| Property | Cyclophosphamide (CP) | This compound (CP-d4) | Rationale for Equivalence |

| Chemical Formula | C₇H₁₅Cl₂N₂O₂P[10] | C₇H₁₁D₄Cl₂N₂O₂P[7][11] | Identical elemental composition, differing only in neutron count. |

| Molecular Weight | ~261.09 g/mol [10] | ~265.11 g/mol [9][11] | Mass difference allows for MS differentiation. |

| Physicochemical Properties | pKa, LogP, solubility, etc. | Virtually Identical | Deuterium substitution has a negligible effect on chemical properties.[4][12] |

The Core Mechanism: A Step-by-Step Deconstruction

The function of CP-d4 as an internal standard is best understood by examining its behavior throughout the entire analytical workflow, from sample preparation to detection.

Co-processing During Sample Preparation

To correct for analyte loss during extraction and processing, the internal standard must be added at the earliest possible stage.[3] When a known amount of CP-d4 is spiked into a plasma or urine sample, it mixes with the endogenous CP. Any subsequent steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, will affect both molecules equally. If 10% of the native CP is lost during an extraction step, 10% of the CP-d4 will be lost as well, preserving their concentration ratio.

Co-elution in Liquid Chromatography

The substitution of hydrogen with deuterium results in a minuscule change to the molecule's physicochemical properties.[12] Consequently, CP and CP-d4 exhibit nearly identical retention behavior on a reversed-phase LC column.[4] This co-elution is critical because matrix effects are often not constant across the entire chromatogram. If an interfering compound from the biological matrix co-elutes and causes ion suppression, it will suppress the ionization of both CP and CP-d4 to the same degree and at the same time, thereby preserving their signal ratio.

While a slight difference in retention time (the "deuterium isotope effect," where the deuterated compound may elute marginally faster) can sometimes be observed, it is typically insignificant for small molecules with only a few deuterium labels and does not compromise quantification.

Equivalent Ionization and Mass-Based Differentiation

In the electrospray ionization (ESI) source, both molecules are expected to accept a proton with the same efficiency to form their respective protonated precursor ions, [CP+H]⁺ and [CP-d4+H]⁺. The mass spectrometer can then easily distinguish them by their 4-Dalton mass difference.

Predictable Fragmentation in Tandem MS (MS/MS)

For highly selective and sensitive quantification, tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is standard. In this technique, the precursor ion is selected, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored.

Studies on the fragmentation of cyclophosphamide show two major pathways for the protonated molecule: cleavage of the P-N bond and a McLafferty rearrangement involving the elimination of ethylene.[13] Because the deuterium labels in CP-d4 are on the stable oxazaphosphorine ring, the fragmentation behavior is analogous to that of unlabeled CP. The resulting product ions simply retain the deuterium labels, leading to a predictable mass shift. This allows for the selection of unique and specific MRM transitions for both the analyte and the internal standard.[13][14]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Description of Transition |

| Cyclophosphamide (CP) | 261.0 | 140.0 | Corresponds to the phosphomidic acid moiety after loss of the side chain.[15][16] |

| Cyclophosphamide (CP) | 261.0 | 120.0 | Further fragmentation product.[15] |

| This compound (CP-d4) | 265.0 | 140.0 | The deuterium labels are lost with the side chain, resulting in a common product ion.[15] |

| This compound (CP-d4) | 265.0 | 124.0 | Product ion retaining the four deuterium atoms.[15] |

Note: The exact transitions should be optimized for the specific instrument used.

Experimental Protocol: A Self-Validating System

This protocol outlines the essential steps for quantifying cyclophosphamide in human plasma, incorporating this compound as the internal standard. The methodology is grounded in principles outlined by regulatory bodies.[17]

Preparation of Standards and Reagents

-

Stock Solutions: Prepare separate stock solutions of cyclophosphamide and this compound (e.g., at 1 mg/mL) in a suitable organic solvent like methanol. Store at -20°C or as recommended by the supplier.

-

Working Solutions: Prepare serial dilutions of the cyclophosphamide stock solution to create calibration standard working solutions. Prepare a separate working solution for the internal standard (CP-d4) at a concentration that yields a robust signal (e.g., 50 ng/mL).[15]

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of study samples, calibration standards, and quality controls into microcentrifuge tubes.

-

Spike Internal Standard: Add a small, precise volume (e.g., 10 µL) of the CP-d4 working solution to every tube except the blank matrix. Vortex briefly. This step is critical and must be done before any extraction.

-

Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (or a methanol/acetonitrile mixture) to each tube to precipitate plasma proteins.[18]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase starting condition (e.g., 50% methanol in water).[15]

LC-MS/MS Analysis

-

LC System: Use a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient elution.[16]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Methanol

-

Flow Rate: 0.2-0.4 mL/min

-

Gradient: A typical gradient might run from 10% B to 95% B over several minutes.

-

-

MS/MS System: Operate in positive electrospray ionization (ESI+) mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Transitions: Set the instrument to monitor the transitions listed in the table above (e.g., m/z 261.0 → 140.0 for CP and m/z 265.0 → 124.0 for CP-d4).[15]

-

Optimize collision energies and other source parameters for maximum signal intensity.

-

Data Processing and Quantification

-

Integrate the peak areas for both the CP and CP-d4 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of CP) / (Peak Area of CP-d4).

-

Construct a calibration curve by plotting the PAR against the known concentrations of the calibration standards.

-

Use the resulting regression equation (typically linear with 1/x² weighting) to calculate the concentration of CP in the unknown samples based on their measured PAR.

Authoritative Grounding & Regulatory Trustworthiness

The use of a stable isotope-labeled internal standard is a cornerstone of bioanalytical method validation as stipulated by regulatory authorities like the U.S. Food and Drug Administration (FDA).[17] A properly validated method using CP-d4 provides a self-validating system that ensures data integrity.

Key validation parameters where CP-d4 is instrumental include:

-

Selectivity: The use of unique MS/MS transitions for both analyte and IS ensures that the method can differentiate them from endogenous matrix components.[17]

-

Matrix Effect: The co-eluting SIL-IS is the most effective tool for compensating for matrix effects. Validation involves assessing the PAR in different lots of the biological matrix to ensure consistency.

-

Accuracy and Precision: By correcting for variability, the SIL-IS enables the method to meet the stringent regulatory acceptance criteria (typically ±15% for accuracy and ≤15% CV for precision).[17][19]

-

Recovery: While recovery need not be 100%, it must be consistent and reproducible. CP-d4 allows for accurate assessment and correction for any variability in extraction efficiency.[19][20]

Conclusion

This compound is more than just a reference compound; it is an integral component of a robust analytical system. Its mechanism of action relies on its near-perfect physicochemical mimicry of the parent drug, allowing it to track and correct for analytical variability at every stage of the process—from extraction to ionization. By behaving identically to cyclophosphamide but remaining distinguishable by the mass spectrometer, it ensures that the final calculated concentration is a true and reliable measure. For researchers and drug development professionals, understanding and properly implementing this mechanism is fundamental to generating the high-quality, defensible data required for clinical and regulatory success.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

-

Lin, L. Z., et al. (2005). Tandem mass spectrometric analysis of cyclophosphamide, ifosfamide and their metabolites. Rapid Communications in Mass Spectrometry, 19(18), 2581-90. Available at: [Link]

- BenchChem. (2025). The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS.

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available at: [Link]

-

Saito, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2427. Available at: [Link]

-

Mazzetti, A. P., et al. (2022). Analysis of the Fragmentation Pathways for the Collision-Induced Dissociation of Protonated Cyclophosphamide: A Mass Spectrometry and Quantum Mechanical Study. Journal of Chemical Information and Modeling, 62(17), 4215-4226. Available at: [Link]

-

Ekhart, C., et al. (2007). Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B, 854(1-2), 345-9. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3035226, this compound. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). Analysis of the Fragmentation Pathways for the Collision-Induced Dissociation of Protonated Cyclophosphamide: A Mass Spectrometry and Quantum Mechanical Study. Available at: [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). Quantification of Cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry. Available at: [Link]

-

Balbo, S., et al. (2017). Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment. Chemical Research in Toxicology, 30(5), 1160-1170. Available at: [Link]

-

Schellen, I. G., et al. (2004). Quantification of cyclophosphamide and its metabolites in urine using liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(13), 1472-8. Available at: [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

-

Harahap, Y., et al. (2022). Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. Frontiers in Chemistry, 10, 946755. Available at: [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

-

U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Available at: [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Available at: [Link]

- Garofolo, F., & Rocci, M. L. (2013). Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis.

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Available at: [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

-

Clases, D., et al. (2021). Multi-Isotope Internal Standardization for Inductively Coupled Plasma Mass Spectrometry. Analytical Chemistry, 93(4), 2546-2553. Available at: [Link]

-

Reddy, C. R., et al. (2011). Efficient and divergent synthesis of cyclophosphamide analogues from 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans. Chemical Communications, 47(26), 7458-7460. Available at: [Link]

-

Artim, L., et al. (2020). Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells. Applied Microbiology and Biotechnology, 104(18), 7757-7769. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2907, Cyclophosphamide. PubChem. Available at: [Link]

-

Harahap, Y., et al. (2022). Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. Frontiers in Chemistry, 10, 946755. Available at: [Link]

-

Harahap, Y., et al. (2022). Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. Frontiers. Available at: [Link]

-

Artim, L., et al. (2020). Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. This compound | 173547-45-0 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | CAS 173547-45-0 | Cayman Chemical | Biomol.com [biomol.com]

- 9. This compound | C7H15Cl2N2O2P | CID 3035226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cyclophosphamide | C7H15Cl2N2O2P | CID 2907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. Tandem mass spectrometric analysis of cyclophosphamide, ifosfamide and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of the Fragmentation Pathways for the Collision-Induced Dissociation of Protonated Cyclophosphamide: A Mass Spectrometry and Quantum Mechanical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

- 18. Simultaneous quantification of cyclophosphamide and its active metabolite 4-hydroxycyclophosphamide in human plasma by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 20. fda.gov [fda.gov]

The Definitive Guide to the Isotopic Purity of Cyclophosphamide-d4: A Technical Memorandum

Intended for: Researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, and bioanalytical studies.

Abstract: This technical guide provides a comprehensive, in-depth analysis of the isotopic purity of Cyclophosphamide-d4. Moving beyond a mere recitation of protocols, this document elucidates the fundamental principles and causal reasoning behind the analytical strategies employed to characterize this critical stable isotope-labeled internal standard. We will explore the nuances of its synthesis and labeling, delve into the intricacies of mass spectrometric and nuclear magnetic resonance spectroscopic analysis, and provide actionable, field-tested protocols. The overarching goal is to equip the reader with the expertise to not only perform these analyses but to fundamentally understand and validate the results, ensuring the highest level of scientific integrity in their research.

The Imperative of Isotopic Purity in Bioanalysis

In the landscape of drug development, particularly in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, the use of stable isotope-labeled internal standards (SIL-ISs) is the gold standard for quantitative bioanalysis by mass spectrometry.[1][2] this compound, the deuterated analogue of the potent antineoplastic agent cyclophosphamide, serves this vital role.[3][4] Its near-identical physicochemical properties to the parent drug allow it to co-elute chromatographically and experience similar ionization effects, thereby correcting for variability during sample preparation and analysis.[2]

However, the entire premise of this "gold standard" approach hinges on the well-defined characterization of the SIL-IS, most critically, its isotopic purity. The presence of unlabeled cyclophosphamide (d0) in the this compound standard can lead to an overestimation of the analyte concentration, a critical flaw in regulated bioanalysis. Conversely, an incomplete understanding of the distribution of partially deuterated species (d1, d2, d3) can complicate data analysis. Therefore, a rigorous assessment of isotopic purity is not a perfunctory quality control step but a fundamental requirement for data integrity.

Synthesis and Labeling of this compound: Positional Specificity is Key

The synthesis of this compound typically involves the incorporation of deuterium atoms at specific, metabolically stable positions. Commercially available this compound is commonly labeled on the oxazaphosphorine ring.[5] This strategic placement is crucial as it is distant from the sites of metabolic activation, ensuring that the deuterium label is not lost during biological processing.

A common synthetic route involves the use of deuterated precursors. For instance, various deuterated 3-amino-1-propanols can be synthesized and subsequently used to construct the deuterated oxazaphosphorine ring of cyclophosphamide.[2] The resulting product is often a mixture of isotopologues (d1, d2, d3, d4), with the d4 species being the most abundant. It is the precise distribution of these isotopologues that constitutes the isotopic purity profile.

Mass Spectrometry: The Cornerstone of Isotopic Purity Determination

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for both quantifying cyclophosphamide in biological matrices and for assessing the isotopic purity of this compound.[6][7]

Understanding the Fragmentation Pathway

A robust LC-MS/MS method relies on a thorough understanding of the analyte's fragmentation in the mass spectrometer. For cyclophosphamide, upon positive electrospray ionization, the protonated molecule [M+H]⁺ is formed. Computational and experimental studies have shown that the most probable site of protonation is the 2-oxide oxygen of the 1,3,2-oxazaphosphorine-2-oxide ring.[8][9]

Collision-induced dissociation (CID) of the protonated cyclophosphamide (m/z 261.0 for d0) generates several characteristic product ions. The major fragmentation pathways include the cleavage of the P-N bond and the elimination of ethylene from the oxazaphosphorine ring via a McLafferty-type rearrangement.[5][10] A commonly monitored transition for quantitative analysis is the fragmentation of the precursor ion to a product ion resulting from the loss of the bis(2-chloroethyl)amino moiety. For instance, a transition of m/z 260.7 -> 140.0 has been utilized for cyclophosphamide.[6]

The deuterium labeling in this compound results in a corresponding mass shift of the precursor ion to approximately m/z 265.1. The fragmentation pattern remains largely the same, allowing for the selection of a specific mass transition for the internal standard.

Diagram 1: Logical Flow for Isotopic Purity Assessment

Caption: Workflow for determining the isotopic purity of this compound.

Experimental Protocol: Isotopic Purity by LC-MS/MS

This protocol outlines a general procedure for determining the isotopic distribution of a this compound standard.

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound reference standard.

-

Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Prepare a working solution of 1 µg/mL by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 water:acetonitrile).

2. LC-MS/MS System and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure the elution and separation of cyclophosphamide from any potential impurities.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

3. Data Acquisition:

-

Perform a full scan analysis of the this compound working solution to identify the precursor ions for each isotopologue (d0 to d4).

-

The expected m/z values will be approximately:

-

d0: 261.1

-

d1: 262.1

-

d2: 263.1

-

d3: 264.1

-

d4: 265.1

-

-

Acquire data by monitoring the selected ion recording (SIR) for each of these m/z values.

4. Data Analysis:

-

Integrate the peak area for each isotopologue from the extracted ion chromatograms.

-

Calculate the relative percentage of each isotopologue by dividing its peak area by the sum of the peak areas for all isotopologues (d0-d4) and multiplying by 100.

-

The isotopic purity is typically reported as the percentage of the d4 form and the percentage of the sum of all deuterated forms (d1-d4).

| Isotopologue | Theoretical m/z [M+H]⁺ | Observed Peak Area (Example) | Relative Abundance (%) |

| d0 (Unlabeled) | 261.1 | 5,000 | 0.1 |

| d1 | 262.1 | 15,000 | 0.3 |

| d2 | 263.1 | 50,000 | 1.0 |

| d3 | 264.1 | 200,000 | 4.0 |

| d4 | 265.1 | 4,730,000 | 94.6 |

| Total | 5,000,000 | 100.0 | |

| Table 1: Example data for the determination of isotopic purity of this compound by LC-MS. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Orthogonal Verification

While mass spectrometry provides excellent information on the distribution of isotopologues, Nuclear Magnetic Resonance (NMR) spectroscopy offers an orthogonal method to confirm the position of deuteration and independently assess isotopic purity.[11] Both ¹H NMR and ²H NMR can be employed.

¹H NMR for Assessing Deuteration

In the ¹H NMR spectrum of this compound, the degree of deuteration at the labeled positions can be determined by the reduction in the signal intensity of the corresponding protons compared to a non-deuterated reference standard or to signals from protons at unlabeled positions within the same molecule. For this compound labeled on the oxazaphosphorine ring, one would expect a significant decrease in the integration of the signals corresponding to the protons at these positions.

²H NMR for Direct Detection

²H (Deuterium) NMR allows for the direct observation of the deuterium nuclei.[12] A ²H NMR spectrum of this compound will show signals at the chemical shifts corresponding to the deuterated positions. The chemical shifts in a ²H NMR spectrum are nearly identical to those in a ¹H NMR spectrum.[13] This technique provides unambiguous confirmation of the labeling sites.

Diagram 2: Mass Spectral Fragmentation of Cyclophosphamide

Caption: Key fragmentation pathways of protonated cyclophosphamide in MS/MS.

Experimental Protocol: Purity by Quantitative NMR (qNMR)